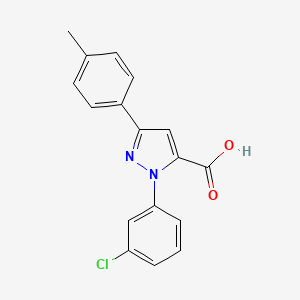
1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure ist eine organische Verbindung, die sich durch das Vorhandensein eines Pyrazolrings auszeichnet, der mit einer 3-Chlorphenylgruppe und einer P-Tolylgruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure umfasst in der Regel die folgenden Schritte:
Bildung des Pyrazolrings: Der Pyrazolring kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon synthetisiert werden. Für diese Verbindung wäre das Diketonvorläufer geeignet substituiert, um die 3-Chlorphenyl- und P-Tolylgruppen einzuführen.
Substitutionsreaktionen:
Carboxylierung: Die Carbonsäuregruppe wird durch Carboxylierungsreaktionen eingeführt, wobei häufig Kohlendioxid unter hohem Druck und hoher Temperatur in Gegenwart einer Base verwendet wird.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren für eine bessere Kontrolle der Reaktionsbedingungen und die Verwendung von Katalysatoren zur Verbesserung der Reaktionsraten umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen:
Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was möglicherweise zur Bildung von Chinonen oder anderen oxidierten Derivaten führt.
Reduktion: Reduktionsreaktionen können mit Mitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, die die Carbonsäuregruppe möglicherweise zu einem Alkohol reduzieren.
Substitution: Die aromatischen Ringe in der Verbindung können je nach verwendeten Substituenten und Bedingungen elektrophile oder nukleophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem oder basischem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Halogenierungsmittel wie N-Bromsuccinimid zur Bromierung oder Nukleophile wie Amine für die nukleophile Substitution.
Hauptprodukte
Oxidation: Chinone oder andere oxidierte aromatische Verbindungen.
Reduktion: Alkohole oder reduzierte aromatische Verbindungen.
Substitution: Halogenierte oder aminierte Derivate.
Wissenschaftliche Forschungsanwendungen
1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Potenzieller Einsatz als Ligand bei der Untersuchung von Enzymwechselwirkungen oder Rezeptorbindung.
Medizin: Untersucht auf seine potenziellen pharmakologischen Eigenschaften, einschließlich entzündungshemmender oder krebshemmender Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien mit spezifischen elektronischen oder optischen Eigenschaften eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann es mit biologischen Zielen wie Enzymen oder Rezeptoren interagieren und deren Aktivität durch Bindungswechselwirkungen modulieren. Die beteiligten molekularen Ziele und Pfade wären spezifisch für das untersuchte biologische System.
Wirkmechanismus
The mechanism of action of 1-(3-Chlorophenyl)-3-P-tolyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-(3-Chlorphenyl)-3-phenyl-1H-pyrazol-5-carbonsäure: Ähnliche Struktur, aber ohne die P-Tolylgruppe.
1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-4-carbonsäure: Ähnliche Struktur, aber mit der Carbonsäuregruppe an einer anderen Position am Pyrazolring.
Einzigartigkeit
1-(3-Chlorphenyl)-3-P-tolyl-1H-pyrazol-5-carbonsäure ist aufgrund des spezifischen Substitutionsschemas am Pyrazolring einzigartig, das seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Das Vorhandensein sowohl der 3-Chlorphenyl- als auch der P-Tolylgruppe kann unterschiedliche elektronische und sterische Eigenschaften verleihen, was sie zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
618102-21-9 |
|---|---|
Molekularformel |
C17H13ClN2O2 |
Molekulargewicht |
312.7 g/mol |
IUPAC-Name |
2-(3-chlorophenyl)-5-(4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C17H13ClN2O2/c1-11-5-7-12(8-6-11)15-10-16(17(21)22)20(19-15)14-4-2-3-13(18)9-14/h2-10H,1H3,(H,21,22) |
InChI-Schlüssel |
WYZDTQQDCZODCW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN(C(=C2)C(=O)O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Dimethylamino)phenyl]-4-{[(E)-(2,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12015259.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12015260.png)
![2-(4-Methoxyphenyl)-5-((3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12015264.png)
![((5E)-5-{[5-(3-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)(phenyl)acetic acid](/img/structure/B12015301.png)

![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![3-Hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12015317.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![Ethyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-hydroxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015331.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)

![2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-(4-chloro-2-methylphenyl)-2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015358.png)
